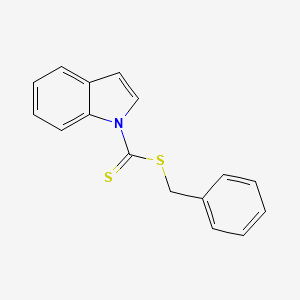![molecular formula C7H11NO6P2 B12540561 Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]- CAS No. 652989-82-7](/img/structure/B12540561.png)
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, also known as 1-(4-pyridyl)ethane-1,2-bisphosphonate, is a chemical compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.112862 g/mol . This compound is characterized by the presence of both a phosphonic acid group and a pyridine ring, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be achieved through several methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities. Another method involves the use of a palladium catalyst, such as Pd(PPh3)4, to achieve a quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation . Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, palladium catalysts, and visible-light illumination . For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination produces aryl phosphonates . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various aryl phosphonates and related compounds.
Applications De Recherche Scientifique
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a bioactive compound, particularly in the development of drugs and therapeutic agents . The compound’s unique structure, which includes both a phosphonic acid group and a pyridine ring, allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, involves its interaction with specific molecular targets and pathways. The presence of the phosphonic acid group allows it to mimic natural phosphates, enabling it to bind to enzymes and other proteins involved in cellular processes . This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The pyridine ring further enhances its binding affinity and specificity, making it a potent bioactive compound.
Comparaison Avec Des Composés Similaires
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be compared to other similar compounds, such as difluoro(pyridinyl)methyl]phosphonates and sodium [hydroxy(pyridinyl)methyl]bisphosphonate (risedronate) . These compounds share structural similarities, including the presence of a pyridine ring and a phosphonic acid group. phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, is unique in its specific arrangement of these functional groups, which can result in different biological activities and applications. For example, risedronate is widely used to treat or prevent osteoporosis and Paget’s disease of bone, highlighting the diverse potential of phosphonic acid derivatives .
Propriétés
Numéro CAS |
652989-82-7 |
|---|---|
Formule moléculaire |
C7H11NO6P2 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(2-phosphono-1-pyridin-4-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-1-3-8-4-2-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
LMEUGMVMKAWITH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(CP(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


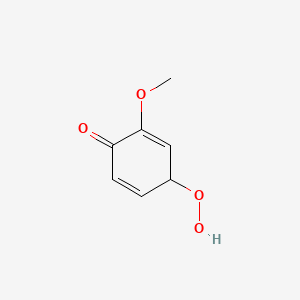
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
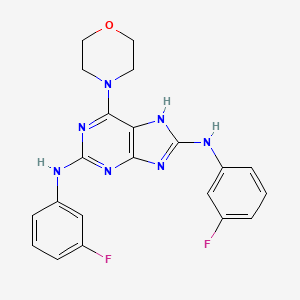
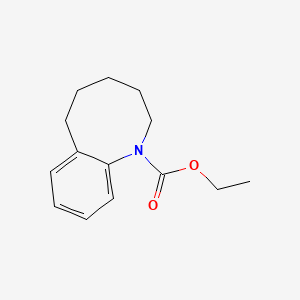
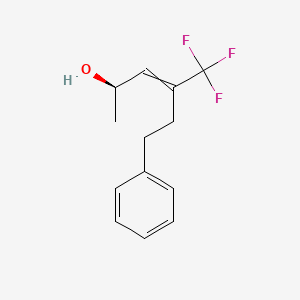

![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
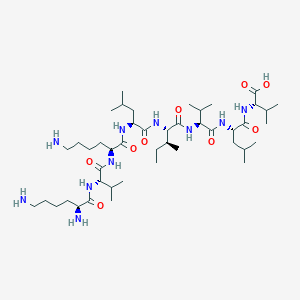
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
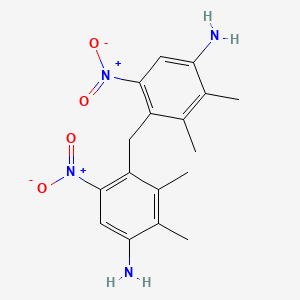
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
